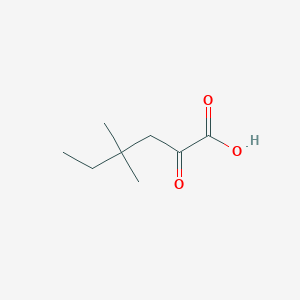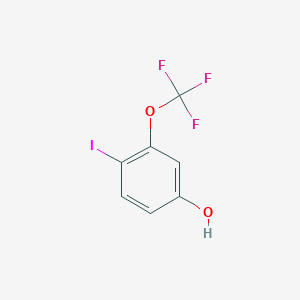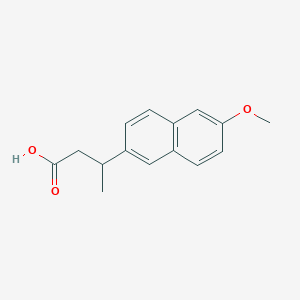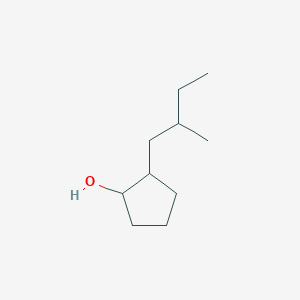![molecular formula C6H11NO B13531050 4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)
4-Methoxy-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-azabicyclo[211]hexane is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of suitable precursors under photochemical conditions. For instance, irradiation with a blue LED light source (450 nm) and catalytic Ir(ppy)3 (1 mol%) can facilitate the intramolecular cycloaddition, yielding the desired bicyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bicyclic framework .
Scientific Research Applications
4-Methoxy-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, including potential drug candidates targeting specific receptors or enzymes.
Organic Synthesis: The compound is used to create complex molecular architectures due to its rigid bicyclic structure.
Material Science: It can be incorporated into polymers or other materials to impart unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-azabicyclo[2.1.1]hexane in biological systems involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring size and structure.
Bicyclo[2.1.1]hexane: Lacks the nitrogen atom, making it less versatile in terms of chemical reactivity.
Uniqueness
4-Methoxy-2-azabicyclo[2.1.1]hexane is unique due to its methoxy group and the incorporation of a nitrogen atom into the bicyclic framework. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4-methoxy-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H11NO/c1-8-6-2-5(3-6)7-4-6/h5,7H,2-4H2,1H3 |
InChI Key |
GGTRPCOOMSVVMG-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC(C1)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)
![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)




